molecular formula C10H9BFNO2 B1387964 (8-Fluoro-2-methylquinolin-7-yl)boronic acid CAS No. 957035-06-2

(8-Fluoro-2-methylquinolin-7-yl)boronic acid

Cat. No.: B1387964
CAS No.: 957035-06-2
M. Wt: 205 g/mol
InChI Key: BVJIKMGAYNZCCJ-UHFFFAOYSA-N
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Description

(8-Fluoro-2-methylquinolin-7-yl)boronic acid is a boronic acid derivative with the molecular formula C10H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring system, which is further substituted with a fluorine atom at the 8th position and a methyl group at the 2nd position. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

(8-Fluoro-2-methylquinolin-7-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. These interactions inhibit the enzymatic activity, making this compound a valuable tool for studying protease function and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. By inhibiting specific proteases, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with the active site serine residues of target proteases. This binding inhibits the enzymatic activity, preventing substrate cleavage and downstream signaling events. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of protease activity and alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve optimal inhibition without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to protease inhibition. The compound interacts with enzymes such as chymotrypsin and trypsin, modulating their activity and affecting metabolic flux. Additionally, this compound can influence metabolite levels by altering the activity of key regulatory enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s ability to interact with target proteases and other biomolecules, influencing its overall efficacy in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoro-2-methylquinolin-7-yl)boronic acid typically involves the borylation of the corresponding halogenated quinoline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts .

Chemical Reactions Analysis

Types of Reactions: (8-Fluoro-2-methylquinolin-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted quinoline derivatives .

Scientific Research Applications

(8-Fluoro-2-methylquinolin-7-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (8-Fluoro-2-methylquinolin-7-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom at the 8th position and the methyl group at the 2nd position can enhance its stability and specificity in various applications .

Properties

IUPAC Name

(8-fluoro-2-methylquinolin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(11(14)15)9(12)10(7)13-6/h2-5,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJIKMGAYNZCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=C1)C=CC(=N2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660295
Record name (8-Fluoro-2-methylquinolin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-06-2
Record name (8-Fluoro-2-methylquinolin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoro-2-methylquinoline-7-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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